2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring multiple functional groups, including a nitrophenyl group, an imidazole ring, a thioether linkage, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring, incorporation of the nitrophenyl group, and the final construction of the thioether and piperidinyl functionalities. Key reagents might include:
Imidazole precursors: : to form the imidazole core.
Nitrophenyl derivatives: : introduced via nucleophilic aromatic substitution.
Thioether linkages: : achieved through sulfur-based reagents like thiols.
Piperidinyl incorporation: : often through amine alkylation reactions.
Industrial Production Methods
Scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This often involves:
Catalysis: : Using specific catalysts to enhance reaction efficiency.
Temperature and Pressure Control: : Precise control to maintain reaction rates.
Purification Techniques: : Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidative reactions, potentially forming nitroso or nitro derivatives.
Reduction: : The nitro group can be reduced to an amino group.
Substitution: : Various functional groups in the compound allow for substitution reactions, particularly on the imidazole ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Application of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Reagents like alkyl halides, acids, and bases under controlled pH conditions.
Major Products
The primary products from these reactions often include modified imidazole derivatives, altered nitrophenyl groups, or new thioether and piperidinyl compounds.
Scientific Research Applications
This compound has a broad spectrum of applications, including:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Potential roles in bioconjugation and as a probe for biological assays.
Medicine: : Investigated for pharmacological properties, possibly as an inhibitor or modulator of biological pathways.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The compound’s mechanism of action is likely dependent on its ability to interact with specific molecular targets, including enzymes, receptors, or nucleic acids. The multiple functional groups provide versatility in binding interactions and reactivity, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Unique Aspects
The combination of a nitrophenyl group with an imidazole ring and a thioether linkage is unique, providing a distinct reactivity profile and potential for diverse applications.
List of Similar Compounds
2-(4-Nitrophenyl)-1H-imidazole: : Similar imidazole-nitrophenyl core but lacks thioether and piperidinyl groups.
1-(o-Tolyl)-2-(1H-imidazol-2-yl)thioethane: : Shares thioether and imidazole components but lacks nitrophenyl and piperidinyl functionalities.
Piperidin-1-yl imidazole derivatives: : Contains piperidinyl and imidazole groups but without the nitrophenyl component.
Each of these analogs shares some structural motifs with our compound of interest but offers distinct variations in terms of functionality and reactivity.
Biological Activity
The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as a derivative of imidazole, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H22N4O3S, with a molecular weight of 458.5 g/mol. Its structure includes an imidazole ring, a nitrophenyl group, and a piperidine moiety, which contribute to its biological properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C25H22N4O3S |
Molecular Weight | 458.5 g/mol |
CAS Number | 1235329-70-0 |
Antimicrobial Activity
Research indicates that compounds with imidazole derivatives exhibit significant antimicrobial properties. The nitrophenyl group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. Studies have shown that similar compounds demonstrate activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains .
Anticancer Potential
The anticancer activity of imidazole derivatives is well-documented. Mechanistically, these compounds often target specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Enzyme Inhibition
The compound is being investigated for its potential as an enzyme inhibitor. It may interact with various biological targets, modulating their activity. For instance, the interaction with COX-II has been highlighted in related studies, suggesting anti-inflammatory properties that could be beneficial in treating conditions like arthritis and cardiovascular diseases .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It might act as a ligand for specific receptors involved in cellular signaling pathways.
- Radical Formation : The nitro group can undergo reduction to form reactive intermediates that damage cellular components, leading to cell death .
Case Studies
Several studies have focused on the biological evaluation of imidazole derivatives similar to this compound:
- A study reported that imidazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .
- Another investigation highlighted the cytotoxic effects of related compounds on human cancer cell lines, demonstrating significant apoptosis induction at micromolar concentrations .
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-17-8-3-4-11-20(17)26-21(18-9-7-10-19(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-5-2-6-13-25/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOWXGUJAXDRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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